Dioxouranium(2+);dinitrate

货号 B8673517

CAS 编号:

36478-76-9

分子量: 394.04 g/mol

InChI 键: ZYEWBKAZYICUMJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

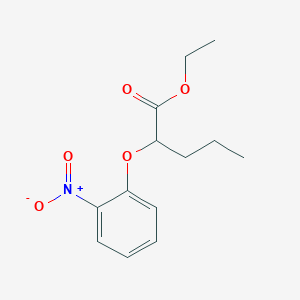

“Dioxouranium(2+);dinitrate”, also known as Uranyl nitrate, is a compound with the molecular formula N2O8U . It’s often used in the field of chemistry .

Synthesis Analysis

The synthesis of dioxouranium(VI) complexes has been studied extensively. For instance, the reaction of uranyl acetate with a tridentate ligand in ethanol yields a complex of dioxouranium . Another study reported the synthesis of mixed ligand dioxouranium(VI) complexes using 8-hydroxyquinoline as a primary ligand and amino acids such as L-lysine, L-aspartic acid, and L-cysteine as secondary ligands .Molecular Structure Analysis

The molecular structure of dioxouranium(VI) complexes has been characterized by various methods such as elemental analysis, UV-Visible spectroscopy, TGA, mass spectrometry, cyclic voltammetry, and powder X-ray diffraction study . Single-crystal X-ray diffraction studies have confirmed the structure of some of these complexes .Chemical Reactions Analysis

The hydrolysis and chemical speciation of the dioxouranium(VI) ion have been investigated in various binary electrolytes and mixtures . The reactions of UO2 (OAc)2·2H2O with benzil bis (isonicotinoyl hydrazone) ligand in varied solvent media resulted in the formation of a series of new dioxouranium(VI) complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of dioxouranium(VI) complexes have been studied using various techniques . The hydrolysis of dioxouranium(VI) has been investigated by potentiometric titration at 25 °C in 0.10 mol dm –3 K[NO 3] .安全和危害

未来方向

属性

CAS 编号 |

36478-76-9 |

|---|---|

产品名称 |

Dioxouranium(2+);dinitrate |

分子式 |

N2O8U |

分子量 |

394.04 g/mol |

IUPAC 名称 |

dioxouranium(2+);dinitrate |

InChI |

InChI=1S/2NO3.2O.U/c2*2-1(3)4;;;/q2*-1;;;+2 |

InChI 键 |

ZYEWBKAZYICUMJ-UHFFFAOYSA-N |

规范 SMILES |

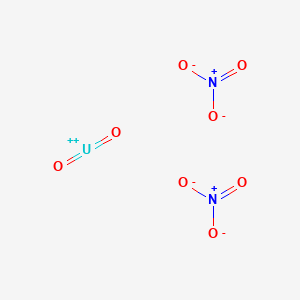

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[U+2]=O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

reacting said U3O8 particles with a nitric acid solution to produce a solution of uranyl nitrate;

Name

U3O8

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

A calcium nitrate solution 14 from the Calcium Nitrate Reconstitution Station and, as needed, fresh calcium nitrate powder 3 are combined with deionized water 4 obtained from the Deionized Water Supply 2 in a mixing vessel. The resulting calcium nitrate solution 7 and uranyl fluoride solution 1 from the UO2F2 Storage facility are introduced into a precipitator vessel. Tramp and washwater 6 from the Slurry Washer/Dryer, described below, may also be introduced into the Precipitator. The aqueous calcium nitrate reacts with the uranyl fluoride solution to form a slurry 8 of uranyl nitrate and calcium fluoride according to the following stoichiometric relation:

[Compound]

Name

UO2F2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B8673442.png)

![[(1-benzyl-1H-indazol-3-yl)-oxy]acetyl chloride](/img/structure/B8673468.png)

![Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8673473.png)

![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-ol](/img/structure/B8673480.png)

![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)